molecular formula C12H10O3 B14430181 4-Methyl-5-(4-methylphenyl)furan-2,3-dione CAS No. 77092-34-3

4-Methyl-5-(4-methylphenyl)furan-2,3-dione

Katalognummer: B14430181
CAS-Nummer: 77092-34-3
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: USMORPHEDYODDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-(4-methylphenyl)furan-2,3-dione is a heterocyclic compound that belongs to the class of furan-2,3-diones. These compounds are known for their versatile chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a furan ring substituted with a methyl group at the 4-position and a 4-methylphenyl group at the 5-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4-methylphenyl)furan-2,3-dione typically involves the reaction of p,p’-dimethyldibenzoylmethane with oxalyl chloride. This reaction yields the desired furan-2,3-dione compound through a series of steps that include the formation of an intermediate diacylketene, which subsequently undergoes cyclization to form the furan ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 4-Methyl-5-(4-methylphenyl)furan-2,3-dione involves its reactivity as an electrophilic compound. The furan ring and the carbonyl groups provide multiple electrophilic sites that can undergo nucleophilic attack. The formation of α-oxoketene intermediates during thermal decomposition further enhances its reactivity and ability to participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Methyl-5-(4-methylphenyl)furan-2,3-dione include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. The presence of both a methyl group and a 4-methylphenyl group on the furan ring enhances its chemical versatility and makes it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

77092-34-3

Molekularformel

C12H10O3

Molekulargewicht

202.21 g/mol

IUPAC-Name

4-methyl-5-(4-methylphenyl)furan-2,3-dione

InChI

InChI=1S/C12H10O3/c1-7-3-5-9(6-4-7)11-8(2)10(13)12(14)15-11/h3-6H,1-2H3

InChI-Schlüssel

USMORPHEDYODDL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.